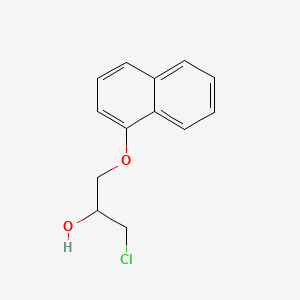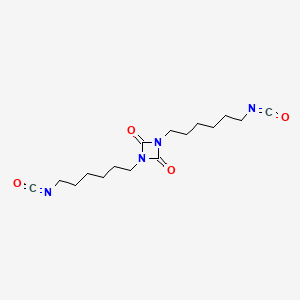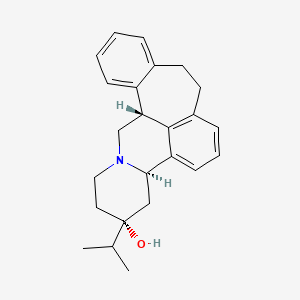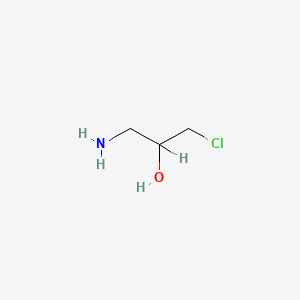
Bao gong teng A
Descripción general
Descripción
“Bao gong teng A” is an optically active tropane alkaloid with hypotensive and miotic activity. It can be isolated from the Chinese herb Erycibe obtusifolia Benth . It is also a muscarinic agonist and can be used for cardiovascular and glaucoma research .
Synthesis Analysis
The synthesis of “Bao gong teng A” involves an efficient and highly diastereoselective method for the construction of the hydroxylated tropane skeleton . This method features a new intramolecular reductive coupling reaction of N-acyl N, O-acetal with aldehyde, cooperatively mediated by BF3·OEt2 and SmI2 . On the basis of this method, a new enantioselective total synthesis of “Bao gong teng A” has been accomplished .Molecular Structure Analysis
“Bao gong teng A” is a tropane alkaloid . Its molecular weight is 185.22 and its formula is C9H15NO3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Bao gong teng A” include a new intramolecular reductive coupling reaction of N-acyl N, O-acetal with aldehyde, cooperatively mediated by BF3·OEt2 and SmI2 .Aplicaciones Científicas De Investigación
Synthetic Chemistry
The compound has been synthesized using an “organometallic chiron” strategy. This involves producing single enantiomers of TpMo (CO) (2) (eta (3)-pyridinyl) complexes, which are then elaborated to generate highly enantiopure synthetic intermediates . This method showcases the compound’s role in advancing synthetic chemistry techniques, particularly in the synthesis of complex organic molecules.
Energy Harvesting
Research has explored the use of hydrogels, which are conductive materials with excellent tensile properties, in the development of hydrogel-based Triboelectric Nanogenerators (H-TENGs) . While “Bao gong teng A” itself is not a hydrogel, the principles of conductivity and mechanical properties that are central to H-TENGs could be applied to the compound for energy harvesting applications.
Sensing Technology
The same properties that make hydrogels suitable for energy harvesting also make them applicable in flexible sensors . “Bao gong teng A”, with its conductive properties, could potentially be used in the development of sensors that require flexibility and durability.
Organometallic Reagents
The compound’s synthesis involves organometallic reagents, which are crucial in various chemical reactions . This highlights its application in the creation of new organometallic compounds that can serve as catalysts or intermediates in industrial and pharmaceutical chemistry.
Tropane Alkaloid Research
As a tropane alkaloid, “Bao gong teng A” contributes to the broader field of alkaloid research. Alkaloids are known for their pharmacological effects, and the study of this compound could lead to new discoveries in neurochemistry and receptor biology .
Pharmacology
Given its biological activities, “Bao gong teng A” may serve as a lead compound in drug discovery and development. Its enantiopure form, obtained through the organometallic chiron strategy, is particularly valuable for creating pharmaceuticals with specific desired effects .
Material Science
The compound’s potential applications in material science stem from its structural properties, which could inspire the design of new materials with unique mechanical and conductive characteristics .
Mecanismo De Acción
Bao Gong Teng A, also known as Baogongteng A, is an optically active tropane alkaloid . It is isolated from the Chinese herb Erycibe obtusifolia Benth , which has been used for the treatment of fever in humans .
Target of Action
Baogongteng A is a muscarinic agonist . Muscarinic receptors are a type of G protein-coupled receptor that play critical roles in the nervous system. They are involved in various functions including heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a muscarinic agonist, Baogongteng A binds to and activates muscarinic receptors . This activation triggers a series of intracellular events that lead to the physiological responses associated with these receptors.
Biochemical Pathways
Given its role as a muscarinic agonist, it likely influences pathways associated with neurotransmission, particularly those involving acetylcholine, a key neurotransmitter in the nervous system .
Propiedades
IUPAC Name |
[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBMHMVOFJROW-HXFLIBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995718 | |
| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bao gong teng A | |
CAS RN |
74239-84-2 | |
| Record name | Bao gong teng A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



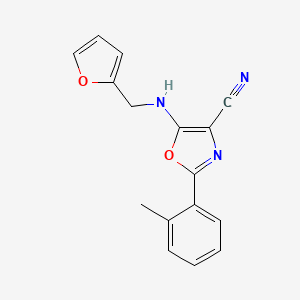

![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
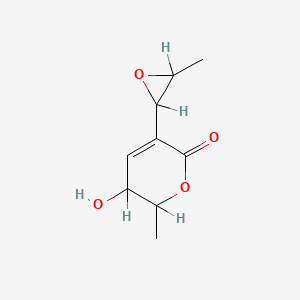
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
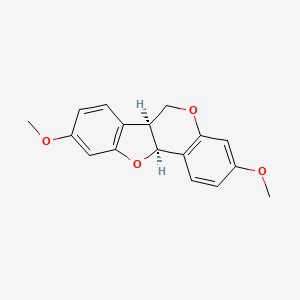
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)

